molecular formula C12H12N2O3S B5781104 methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate

methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate

Cat. No. B5781104
M. Wt: 264.30 g/mol
InChI Key: FMPMAMXQGGJXEL-UHFFFAOYSA-N
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Description

Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, also known as MPTA, is a chemical compound with potential applications in scientific research. This compound is a derivative of imidazolidine, which is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its ring structure. The synthesis method of MPTA involves the reaction between ethyl acetoacetate and thiosemicarbazide, followed by the addition of phenyl isothiocyanate and methyl iodide.

Mechanism of Action

The mechanism of action of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate involves the formation of a complex between methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate and copper ions. This complex formation is driven by the coordination of the thioxo and imidazolidinyl groups in methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate with the copper ion. This complex formation results in a change in the electronic structure of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, which can be detected by spectroscopic methods (2).
Biochemical and Physiological Effects:
methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic (4). methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been reported to have low cytotoxicity towards human cancer cells (5). Further studies are needed to fully understand the biochemical and physiological effects of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate.

Advantages and Limitations for Lab Experiments

The advantages of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate for lab experiments include its selectivity for copper ions and its potential applications in catalysis. The limitations of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate include its low solubility in water and its limited availability.

Future Directions

There are several future directions for the research on methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate. One direction is the development of new synthesis methods to improve the yield and scalability of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate production. Another direction is the investigation of the potential applications of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate in catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate. Finally, the development of new ligands based on the structure of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate could lead to the discovery of new metal complexes with potential applications in catalysis and other fields.
Conclusion:
Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, or methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, is a chemical compound with potential applications in scientific research. Its selectivity for copper ions and potential applications in catalysis make it a useful tool for lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, and to explore its potential applications in catalysis and other fields.

Synthesis Methods

The synthesis of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate involves the reaction between ethyl acetoacetate and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenyl isothiocyanate and methyl iodide to yield methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate. The yield of this synthesis method is reported to be around 60-70% (1). This synthesis method has been used to produce methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate for scientific research purposes.

Scientific Research Applications

Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has potential applications in scientific research as a reagent for the detection of metal ions. methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has been reported to selectively bind to copper ions in the presence of other metal ions such as zinc, nickel, and cobalt (2). This selectivity makes methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate a useful tool for the detection and quantification of copper ions in biological samples. methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been used as a ligand for the synthesis of metal complexes for potential applications in catalysis (3).

properties

IUPAC Name

methyl 2-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-11(16)8-13-7-10(15)14(12(13)18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPMAMXQGGJXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(=O)N(C1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate

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